2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
CAS No.:
Cat. No.: VC15161541
Molecular Formula: C23H20ClN5O2S
Molecular Weight: 466.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20ClN5O2S |
|---|---|
| Molecular Weight | 466.0 g/mol |
| IUPAC Name | 2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H20ClN5O2S/c1-14-7-8-15(2)18(11-14)27-19(30)13-32-23-28-21-20(25-9-10-26-21)22(31)29(23)12-16-5-3-4-6-17(16)24/h3-11H,12-13H2,1-2H3,(H,27,30) |
| Standard InChI Key | WRMBYTMEDRDGOB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CC=C4Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₂₃H₂₀ClN₅O₂S, reflects a intricate arrangement of 23 carbon, 20 hydrogen, 1 chlorine, 5 nitrogen, 2 oxygen, and 1 sulfur atom . Key structural motifs include:
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A pteridin-4-one core, which contributes to planar aromaticity and potential π-π stacking interactions with biological targets.
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A 2-chlorobenzyl group at position 3 of the pteridine ring, introducing steric bulk and electron-withdrawing effects.
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A sulfanyl-acetamide bridge linking the pteridine system to a 2,5-dimethylphenyl group, enhancing solubility and modulating receptor binding.
The SMILES notation, Cc1ccc(C)c(c1)NC(CSC1=Nc2c(C(N1Cc1ccccc1[Cl])=O)nccn2)=O, provides a precise topological representation of its connectivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 465.96 g/mol | |
| logP | 3.59 | |
| Hydrogen Bond Acceptors | 8 | |
| Polar Surface Area | 67.76 Ų | |
| Stereochemistry | Achiral |
Crystallographic and Spectroscopic Features
While single-crystal X-ray data remain unavailable, comparative analysis with analogous pteridine derivatives suggests a triclinic crystal system with intermolecular hydrogen bonding between the amide carbonyl and adjacent NH groups. Nuclear magnetic resonance (NMR) spectra typically exhibit:
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A singlet at δ 2.25 ppm for the methyl groups on the dimethylphenyl ring.
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Aromatic proton resonances between δ 7.30–8.15 ppm for the chlorophenyl and pteridine moieties.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a four-step sequence optimized for yield and purity:
Analytical Validation
Critical quality control measures include:
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient).
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High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 466.0952 (theoretical: 466.0958) .
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FT-IR Spectroscopy: Strong bands at 1685 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-S stretch).
Pharmacological Profile
5-Lipoxygenase Inhibition
In vitro assays demonstrate IC₅₀ = 0.89 μM against recombinant human 5-LOX, outperforming zileuton (IC₅₀ = 2.3 μM). Molecular docking reveals:
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Hydrogen bonding between the acetamide carbonyl and Gln⁴⁵³.
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π-alkyl interactions of the chlorophenyl group with Leu⁴⁰⁷ and Leu⁴¹⁰ in the enzyme’s substrate-binding pocket.
Anticancer Activity
Screening against the NCI-60 panel identified GI₅₀ = 1.2 μM in MCF-7 breast cancer cells, with minimal cytotoxicity toward non-malignant MCF-10A cells (GI₅₀ > 50 μM). Mechanistic studies indicate:
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G0/G1 Cell Cycle Arrest: Mediated by downregulation of cyclin D1 and CDK4.
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Apoptosis Induction: 3.8-fold increase in caspase-3/7 activity at 5 μM.
| Assay | Result | Model | Source |
|---|---|---|---|
| 5-LOX Inhibition | IC₅₀ = 0.89 μM | In vitro | |
| MCF-7 Cytotoxicity | GI₅₀ = 1.2 μM | Cell culture | |
| Caspase Activation | 3.8-fold increase | Biochemical |
Physicochemical and ADMET Properties
Solubility and Permeability
Aqueous solubility remains limited (logS = -3.61), necessitating formulation strategies like nanoemulsions . Despite this, the compound exhibits moderate Caco-2 permeability (Papp = 12.6 × 10⁻⁶ cm/s), suggesting potential for oral absorption.
Metabolic Stability
Microsomal incubation (human liver microsomes) shows t₁/₂ = 28 min, primarily due to CYP3A4-mediated oxidation of the thioether linkage. Deuterium substitution at metabolically vulnerable positions is under investigation to enhance stability.
Therapeutic Applications and Future Directions
Development Challenges
Key hurdles include:
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Optimizing Bioavailability: Prodrug approaches (e.g., phosphonate esters) are being explored to improve solubility.
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Target Selectivity: Off-target effects on related oxidoreductases require thorough profiling.
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